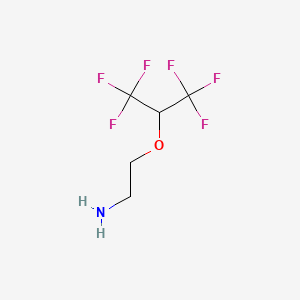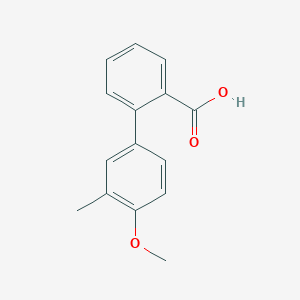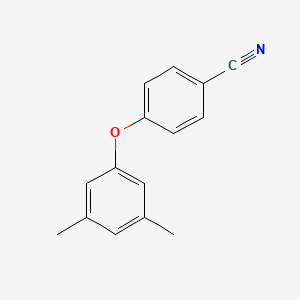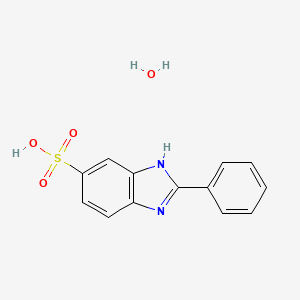
2-Phenylbenzimidazole-5-sulfonic acid monohydrate; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbenzimidazole-5-sulfonic acid, also known as Ensulizole, is a water-soluble UVB absorber . It is commonly found in cosmetic products and sunscreen formulas due to its ability to absorb UV-B wavelengths . It is a xenobiotic compound detected in gray water from houses and effluents of the biological treatment systems .
Molecular Structure Analysis
The molecular structure of 2-Phenylbenzimidazole-5-sulfonic acid is characterized by X-ray diffraction . The empirical formula is C13H10N2O3S and the molecular weight is 274.30 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylbenzimidazole-5-sulfonic acid are not detailed in the search results, it is known to be used as a UV filter . It has been reported that it can be removed from aerobically treated gray water by ozonation and adsorption onto activated carbon .Physical And Chemical Properties Analysis
2-Phenylbenzimidazole-5-sulfonic acid is soluble in ethanol and water (as a sodium salt) . It has a melting point of over 300°C .Aplicaciones Científicas De Investigación
Antioxidant Capacity and Reaction Pathways
Sulfonic acids and their derivatives play a crucial role in antioxidant capacity assays, such as the ABTS/PP decolorization assay. This assay is essential for understanding the antioxidant capacity of compounds, including those potentially related to 2-Phenylbenzimidazole-5-sulfonic acid monohydrate. The reaction pathways and mechanisms underlying these assays can offer insights into the antioxidant properties of sulfonic acid derivatives and their potential applications in evaluating antioxidant capacity in scientific research (Ilyasov et al., 2020).
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including those derived from sulfonic acids, have shown significant medicinal value, acting as bacteriostatic antibiotics and finding applications in therapies for bacterial infections, among other conditions. The study of sulfonamide inhibitors has revealed their importance in developing drugs for various diseases, highlighting the potential pharmaceutical applications of sulfonic acid derivatives (Gulcin & Taslimi, 2018).
Analytical Methods for Determining Antioxidant Activity
Sulfonic acid derivatives are integral to various analytical methods used in determining antioxidant activity. These methods, including spectrophotometry and electrochemical assays, are vital for assessing the antioxidant capacity of complex samples, potentially including 2-Phenylbenzimidazole-5-sulfonic acid monohydrate derivatives. Understanding these analytical techniques can provide valuable insights into the research and development of antioxidants (Munteanu & Apetrei, 2021).
Environmental and Industrial Applications
The environmental biodegradability of sulfonamides and related compounds, including potential derivatives of 2-Phenylbenzimidazole-5-sulfonic acid monohydrate, is an area of significant interest. Research into the degradation pathways and environmental fate of these compounds can inform their safe and effective use in various applications, from industrial processes to environmental remediation efforts (Liu & Avendaño, 2013).
Mecanismo De Acción
Target of Action
The primary target of 2-Phenyl-1H-1,3-Benzodiazole-5-Sulfonic Acid Hydrate, also known as 2-Phenylbenzimidazole-5-sulfonic acid monohydrate or UV-T, is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
Mode of Action
UV-T is a water-soluble sunscreen ingredient and a sulfonated UV absorber . It is characterized by its ability to strongly absorb UVB and partially absorb UVA . UV-T can disrupt DNA by generating ROS when exposed to ultraviolet light or sunlight . In the presence of certain ions, the excited-state electrons of UV-T can be efficiently transferred to the ions, leading to the deactivation of the excited state population .
Biochemical Pathways
The biochemical pathways affected by UV-T are primarily related to the generation and regulation of ROS . ROS are involved in various biological processes, including cell signaling and homeostasis . .
Pharmacokinetics
Given its water solubility , it can be inferred that UV-T may have good bioavailability
Result of Action
The primary result of UV-T’s action is the disruption of DNA through the generation of ROS when exposed to ultraviolet light or sunlight . This can lead to a decrease in the population of excited states , which may have implications for various biological processes.
Action Environment
The action, efficacy, and stability of UV-T are influenced by environmental factors such as light exposure and the presence of certain ions . UV-T’s ability to absorb UVB and partially absorb UVA suggests that its action is particularly relevant in environments with significant exposure to ultraviolet light . The presence of certain ions can also influence the transfer of excited-state electrons and the subsequent deactivation of the excited state population .
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-3H-benzimidazole-5-sulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S.H2O/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNACPZXTLQWNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207853-65-4 |
Source


|
| Record name | 1H-Benzimidazole-6-sulfonic acid, 2-phenyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207853-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

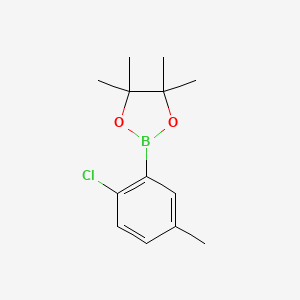

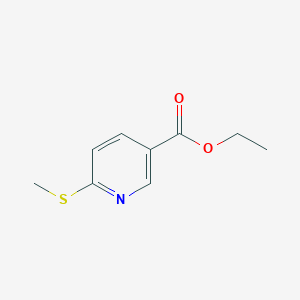
![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)
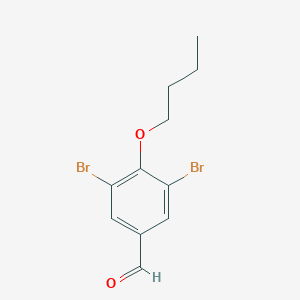
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)

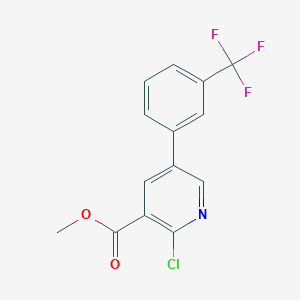

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)
